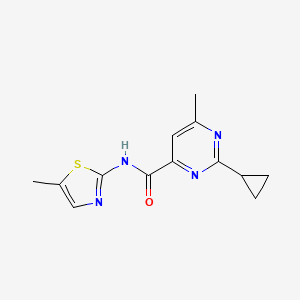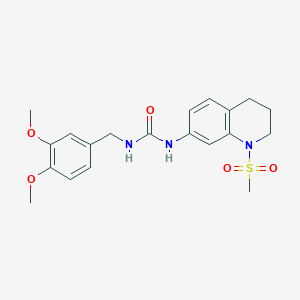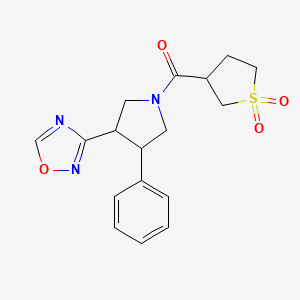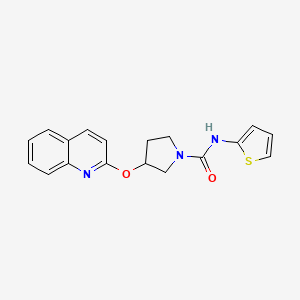![molecular formula C16H14N2OS B3000399 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 2279124-39-7](/img/structure/B3000399.png)
7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives : A study by Ashalatha et al. (2007) involved the synthesis of several derivatives from 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which were screened for anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds exhibited promising biological activities (Ashalatha et al., 2007).
Antimicrobial Activity : Mittal and colleagues (2011) synthesized derivatives from the compound and evaluated their antibacterial and antifungal activities, reporting significant antimicrobial effects (Mittal et al., 2011).
Novel Fused Derivatives Synthesis : Nagaraju et al. (2013) synthesized novel derivatives with potential for various applications, contributing to the compound's diverse application scope (Nagaraju et al., 2013).
Crystal and Molecular Structure
X-Ray Characterization : Ziaulla et al. (2012) described the crystal and molecular structure of a derivative of this compound, providing insights into its chemical properties (Ziaulla et al., 2012).
Structure Analysis and Implications : The study of its crystal and molecular structure aids in understanding its reactivity and potential applications in various fields.
Miscellaneous Applications
Microwave Irradiation Synthesis : Abdalha et al. (2011) demonstrated the synthesis of derivatives under microwave irradiation, highlighting a method for rapid and efficient production (Abdalha et al., 2011).
Sequential Aza-Wittig Reaction/Base Catalyzed Cyclization : Studies like those by Dai et al. (2011) and Liu et al. (2006) focused on the synthesis of derivatives through sequential aza-Wittig reactions and base-catalyzed cyclizations, showing the compound's versatility in synthetic chemistry (Dai et al., 2011), (Liu et al., 2006).
Efficient Synthesis for Pharmaceutical Applications : The efficient synthesis methods for derivatives of this compound, as studied by several researchers, highlight its potential in pharmaceutical and medicinal chemistry (Ding et al., 2003).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-Phenyl-5,6,7,8-tetrahydro1benzothieno3,2-bbenzothiophene (BTBT) derivatives, have been utilized in high-mobility organic field-effect transistor (OFET) devices . These devices are the primary targets of BTBT and its derivatives, suggesting a potential target for the compound .
Mode of Action
Btbt derivatives have shown aggregation-induced emission (aie) and mechanofluorochromic (mfc) behavior . This suggests that the compound might interact with its targets (such as OFET devices) by influencing their electronic properties, leading to changes in their emission and fluorescence characteristics.
Biochemical Pathways
The modulation of electronic properties and energy levels in the context of ofet devices suggests that the compound could influence electron transport pathways .
Result of Action
The potential modulation of electronic properties and energy levels could result in changes in the performance of ofet devices . For instance, BTBT derivatives have shown to double the hole mobilities in transistors when used in blends .
Properties
IUPAC Name |
7-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14-12-7-6-11(10-4-2-1-3-5-10)8-13(12)20-16(14)18-9-17-15/h1-5,9,11H,6-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMVGUWJQHUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC4=C2C(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B3000317.png)


![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)
![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)

![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide](/img/structure/B3000339.png)
